molecular formula C15H22N2O4 B1217746 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone CAS No. 41744-48-3

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone

Katalognummer: B1217746
CAS-Nummer: 41744-48-3
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: BEDINOFEXOIYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is an organic compound belonging to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 3-ethoxyethoxy-4-methoxybenzyl group. It is a derivative of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyethoxy-4-methoxybenzaldehyde with an imidazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, particularly 3’,5’-cyclic-AMP phosphodiesterase, which plays a key role in regulating physiological processes. By inhibiting this enzyme, the compound can modulate intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

41744-48-3

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

4-[[3-(2-ethoxyethoxy)-4-methoxyphenyl]methyl]imidazolidin-2-one

InChI

InChI=1S/C15H22N2O4/c1-3-20-6-7-21-14-9-11(4-5-13(14)19-2)8-12-10-16-15(18)17-12/h4-5,9,12H,3,6-8,10H2,1-2H3,(H2,16,17,18)

InChI-Schlüssel

BEDINOFEXOIYOC-UHFFFAOYSA-N

SMILES

CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC

Kanonische SMILES

CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC

Synonyme

Ro 20-2926

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.